4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride
Overview
Description
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride is a synthetic compound with the molecular formula C11H19N3S·2HCl. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a thiazole ring and a piperidine moiety, making it a valuable tool for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 3,5-dimethylpiperidine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product. The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor to the compound, known for its use in organic synthesis.
Thiazole Derivatives: Compounds containing the thiazole ring, widely used in medicinal chemistry and drug development.
Uniqueness
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride stands out due to its combined structural features of a piperidine and thiazole ring. This unique combination enhances its versatility and effectiveness in various research applications, making it a valuable tool for scientists .
Properties
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S.2ClH/c1-8-3-9(2)5-14(4-8)6-10-7-15-11(12)13-10;;/h7-9H,3-6H2,1-2H3,(H2,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOXFVSDVRNHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CSC(=N2)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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